

An In-depth Technical Guide to Basic Yellow 57: Chemical Structure and Properties

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Compound of Interest

Compound Name: Basic yellow 57

Cat. No.: B008371

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Introduction

Basic Yellow 57 is a cationic monoazo dye primarily utilized as a direct hair colorant in the cosmetics industry.[1][2] Its chemical structure, characterized by a quaternary amine conferring a permanent positive charge, allows for its direct binding to the negatively charged keratin proteins in the hair shaft.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological interactions of **Basic Yellow 57**, with a focus on technical details relevant to research and development.

Chemical Structure and Identification

Basic Yellow 57 is chemically identified as 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N,N,N-trimethylanilinium chloride.[4][5] It belongs to the single azo class of compounds.[3]

Table 1: Chemical Identification of **Basic Yellow 57**

| Identifier | Value |
|-------------------|--|
| IUPAC Name | trimethyl-[3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]azanium;chloride[4] |
| CAS Number | 68391-31-1[3] |
| C.I. Number | 12719[3] |
| Molecular Formula | C ₁₉ H ₂₂ ClN ₅ O[3] |
| Molecular Weight | 371.87 g/mol [2] |

Physicochemical Properties

The physicochemical properties of **Basic Yellow 57** are crucial for its application and formulation. It is a yellow powder that is soluble in water.[6]

Table 2: Physicochemical Properties of **Basic Yellow 57**

| Property | Value | Reference |
|-------------------------------|---------------------|-----------|
| Melting Point | 163 - 169 °C | [2] |
| Water Solubility | 4.75 g/L (at 28 °C) | [2] |
| log P (o/w) | 1.14 (at 25 °C) | [2] |
| UV-Vis λ_{max} | 384 nm, 248 nm | [2] |

Experimental Protocols

Synthesis of Basic Yellow 57

The synthesis of **Basic Yellow 57** is achieved through a diazo coupling reaction.[3] The following is a representative protocol based on general procedures for azo dye synthesis.

4.1.1. Diazotization of 3-Amino-N,N,N-trimethylbenzenaminium chloride

- Dissolve 3-amino-N,N,N-trimethylbenzenaminium chloride in a dilute hydrochloric acid solution.

- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
- Stir the mixture for a short period to ensure complete formation of the diazonium salt.

4.1.2. Coupling Reaction

- In a separate vessel, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous alkaline solution (e.g., sodium hydroxide solution) and cool to 0-5 °C.
- Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the pyrazolone derivative with vigorous stirring.
- Maintain the temperature below 5 °C and a basic pH throughout the addition.
- Continue stirring the reaction mixture in the cold for a few hours to ensure complete coupling.

4.1.3. Isolation and Purification

- The precipitated **Basic Yellow 57** is collected by vacuum filtration.
- Wash the crude product with cold water to remove inorganic salts.
- Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to achieve the desired purity.
- Dry the purified product under vacuum.

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method for the analysis of azo dyes can be adapted for **Basic Yellow 57**.

- Column: C18, 5 µm, 4.6 x 150 mm.[\[7\]](#)

- Mobile Phase A: 50 mM ammonium acetate in water.[8]
- Mobile Phase B: Acetonitrile.[8]
- Gradient: A time-programmed gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B.
- Flow Rate: 1.0 mL/min.[9]
- Detection: UV-Vis detector at the λ_{max} of **Basic Yellow 57** (384 nm).[2]
- Sample Preparation: Dissolve a known amount of **Basic Yellow 57** in the initial mobile phase composition and filter through a 0.45 μm syringe filter before injection.[8]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are used for structural confirmation.

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6) or deuterium oxide (D_2O).
- Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.
- Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
- Analysis: The resulting spectra should be consistent with the chemical structure of 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N,N,N-trimethylanilinium chloride.

Biological Interactions and Genotoxicity

While primarily used in cosmetics, studies have investigated the biological effects of **Basic Yellow 57**. The main area of concern is its potential for genotoxicity, particularly in the context of its application in hair dyes, which may also contain oxidizing agents and other chemicals.

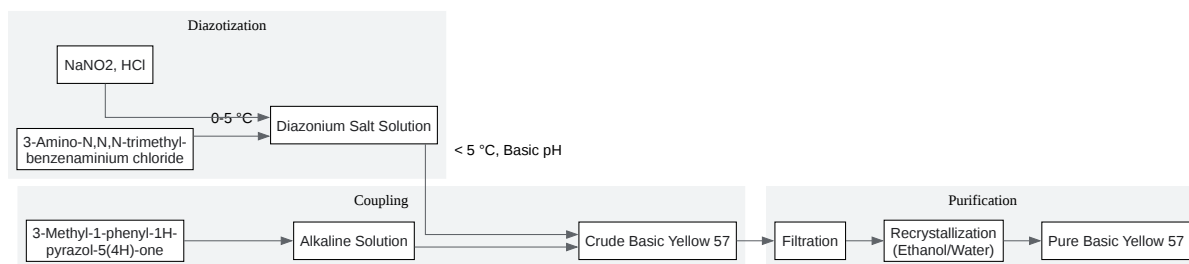
A study on human keratinocyte (HaCaT) cells indicated that **Basic Yellow 57** can induce DNA fragmentation.[1] This effect was more pronounced when combined with hydrogen peroxide and resorcinol, common components in hair dye formulations.[1] The exact mechanism of this DNA damage is not fully elucidated.[1]

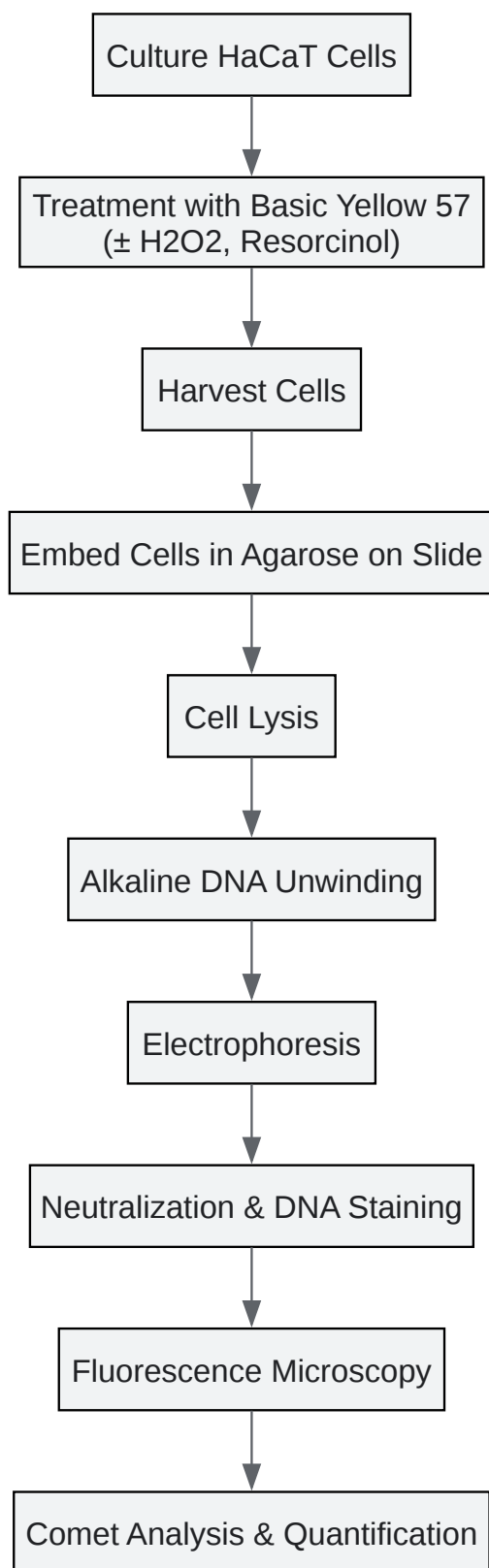
Experimental Protocol: Comet Assay for Genotoxicity

The following is a generalized protocol for assessing DNA damage in HaCaT cells using the comet assay, based on the study investigating **Basic Yellow 57**.^[1]

- **Cell Culture:** Culture HaCaT cells in appropriate media and conditions until they reach a suitable confluency.
- **Treatment:** Expose the cells to various concentrations of **Basic Yellow 57**, both alone and in combination with hydrogen peroxide and resorcinol, for a defined period. Include positive and negative controls.
- **Cell Harvesting:** After treatment, detach the cells and resuspend them in a low-melting-point agarose.
- **Slide Preparation:** Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
- **Lysis:** Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
- **Alkaline Unwinding:** Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
- **Electrophoresis:** Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.
- **Neutralization and Staining:** Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
- **Visualization and Analysis:** Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.

Visualizations





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